

# The NRF2 Inhibitor ML385: A Technical Guide to Its Role in Ferroptosis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various pathological conditions, including cancer and neurodegenerative diseases. The transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response and plays a pivotal role in protecting cells from ferroptosis. **ML385**, a specific inhibitor of NRF2, has garnered significant attention as a chemical probe to investigate the mechanisms of ferroptosis and as a potential therapeutic agent to sensitize cancer cells to this form of cell death. This technical guide provides an in-depth exploration of the connection between **ML385** and ferroptosis, detailing the underlying molecular mechanisms, experimental protocols for its study, and quantitative data from key research findings.

### Introduction to Ferroptosis and the NRF2 Pathway

Ferroptosis is a unique form of cell death driven by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[1] It is morphologically and biochemically distinct from other forms of cell death like apoptosis and necroptosis. The central event in ferroptosis is the overwhelming peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes, leading to a loss of membrane integrity and eventual cell lysis.



The Keap1-NRF2 pathway is a crucial cellular defense mechanism against oxidative stress.[2] Under basal conditions, Kelch-like ECH-associated protein 1 (Keap1) targets NRF2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating a battery of antioxidant and cytoprotective enzymes.[3]

Several key NRF2 target genes are directly involved in the suppression of ferroptosis:

- Solute Carrier Family 7 Member 11 (SLC7A11): A component of the cystine/glutamate antiporter system Xc-, which imports cystine for the synthesis of glutathione (GSH).[3][5]
- Glutathione Peroxidase 4 (GPX4): A selenoenzyme that utilizes GSH to reduce lipid hydroperoxides to non-toxic lipid alcohols, thereby directly detoxifying the lipid ROS that drive ferroptosis.[4][5]
- Ferritin Heavy Chain 1 (FTH1) and Ferritin Light Chain (FTL): Subunits of the iron storage protein ferritin, which sequesters intracellular iron, preventing its participation in the Fenton reaction that generates ROS.[5]
- NAD(P)H Quinone Dehydrogenase 1 (NQO1): An enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of semiquinone radicals and subsequent ROS production.[3]

## ML385: A Specific Inhibitor of NRF2

**ML385** is a small molecule that has been identified as a potent and specific inhibitor of NRF2 activity.[6] It has an IC50 of 1.9 μM for the inhibition of NRF2.[6][7] **ML385** is thought to bind to the Neh1 domain of NRF2, which is responsible for DNA binding, thereby preventing the transcription of NRF2 target genes.[2] By inhibiting NRF2, **ML385** effectively dismantles the primary cellular defense against oxidative stress, rendering cells more susceptible to ferroptosis-inducing stimuli.

# The Connection: ML385 Promotes Ferroptosis by Inhibiting the NRF2 Pathway



The primary mechanism by which **ML385** promotes ferroptosis is through the inhibition of the NRF2-mediated antioxidant response. By blocking the transcriptional activity of NRF2, **ML385** leads to the downregulation of key anti-ferroptotic proteins.[5]

A critical axis in this process is the NRF2-SLC7A11-GPX4 pathway.[8] Inhibition of NRF2 by **ML385** reduces the expression of SLC7A11, leading to decreased cystine uptake and subsequently diminished intracellular levels of the antioxidant glutathione (GSH).[8] The reduction in GSH, in turn, compromises the activity of GPX4, the central enzyme responsible for detoxifying lipid peroxides. The resulting accumulation of lipid ROS overwhelms the cell's antioxidant capacity, leading to membrane damage and ferroptotic cell death.[8]

Recent studies have demonstrated that **ML385** can sensitize various cancer cells to ferroptosis, particularly in combination with other therapeutic agents like radiotherapy or chemotherapy.[8] For instance, in esophageal squamous cell carcinoma (ESCC) cells, treatment with **ML385** in combination with radiation significantly increased ROS and lipid peroxidation levels while decreasing GSH levels, thereby promoting ferroptosis.[8]

## Quantitative Data on the Effects of ML385 on Ferroptosis

The following tables summarize quantitative data from various studies investigating the effects of **ML385** on markers of ferroptosis.

Table 1: Effect of **ML385** on Cell Viability



| Cell Line                        | Treatment                      | Concentrati<br>on of<br>ML385 | Incubation<br>Time | % Cell Viability Reduction (Compared to Control)      | Reference |
|----------------------------------|--------------------------------|-------------------------------|--------------------|-------------------------------------------------------|-----------|
| MIN6<br>(pancreatic β-<br>cells) | Erastin +<br>ML385             | 10 μΜ                         | 24 h               | ~38%                                                  | [9]       |
| KYSE150<br>(ESCC)                | ML385 +<br>Radiation (8<br>Gy) | 5 μΜ                          | 48 h               | Significant<br>decrease<br>(exact % not<br>specified) | [8]       |
| KYSE510<br>(ESCC)                | ML385 +<br>Radiation (8<br>Gy) | 5 μΜ                          | 48 h               | Significant<br>decrease<br>(exact % not<br>specified) | [8]       |
| H1299 (Lung<br>Cancer)           | Celastrol +<br>ML385           | 5 μΜ                          | 48 h               | Synergistic decrease                                  | [10]      |
| H520 (Lung<br>Cancer)            | Celastrol +<br>ML385           | 5 μΜ                          | 48 h               | Synergistic decrease                                  | [10]      |

Table 2: Effect of **ML385** on Ferroptosis Markers



| Cell Line                       | Treatmen<br>t                  | Concentr<br>ation of<br>ML385 | Incubatio<br>n Time | Marker                    | Observati<br>on                | Referenc<br>e |
|---------------------------------|--------------------------------|-------------------------------|---------------------|---------------------------|--------------------------------|---------------|
| KYSE150<br>(ESCC)               | ML385 +<br>Radiation<br>(8 Gy) | 5 μΜ                          | 24 h                | ROS<br>Levels             | Markedly<br>increased          | [8]           |
| KYSE510<br>(ESCC)               | ML385 +<br>Radiation<br>(8 Gy) | 5 μΜ                          | 24 h                | ROS<br>Levels             | Markedly<br>increased          | [8]           |
| KYSE150<br>(ESCC)               | ML385 +<br>Radiation<br>(8 Gy) | 5 μΜ                          | 24 h                | Lipid<br>Peroxidatio<br>n | Markedly<br>increased          | [8]           |
| KYSE510<br>(ESCC)               | ML385 +<br>Radiation<br>(8 Gy) | 5 μΜ                          | 24 h                | Lipid<br>Peroxidatio<br>n | Markedly<br>increased          | [8]           |
| KYSE150<br>(ESCC)               | ML385 +<br>Radiation<br>(8 Gy) | 5 μΜ                          | 24 h                | GSH<br>Levels             | Markedly<br>decreased          | [8]           |
| KYSE510<br>(ESCC)               | ML385 +<br>Radiation<br>(8 Gy) | 5 μΜ                          | 24 h                | GSH<br>Levels             | Markedly<br>decreased          | [8]           |
| MIN6<br>(pancreatic<br>β-cells) | Erastin +<br>ML385             | 10 μΜ                         | 24 h                | MDA<br>Levels             | Significantl<br>y increased    | [9]           |
| MIN6<br>(pancreatic<br>β-cells) | Erastin +<br>ML385             | 10 μΜ                         | 24 h                | GSH<br>Levels             | Significantl<br>y<br>decreased | [9]           |

## Detailed Experimental Protocols Cell Viability Assay (MTT Assay)

Objective: To determine the effect of  ${\bf ML385}$  on cell viability.



#### Materials:

- · Cells of interest
- Complete culture medium
- ML385 (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Microplate reader

#### Protocol:

- Seed cells in a 96-well plate at a density of 5 x 10<sup>3</sup> to 1 x 10<sup>4</sup> cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of **ML385** (e.g., 1, 5, 10, 20 μM) and/or other compounds (e.g., erastin, RSL3) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
- After the treatment period, add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.



## **Lipid Peroxidation Assay (C11-BODIPY 581/591)**

Objective: To quantify lipid peroxidation in cells treated with ML385.

#### Materials:

- Cells of interest
- · Complete culture medium
- ML385
- C11-BODIPY 581/591 (stock solution in DMSO)
- Hanks' Balanced Salt Solution (HBSS)
- Fluorescence microscope or flow cytometer

#### Protocol:

- Seed cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy, 6-well plates for flow cytometry) and allow them to adhere.
- Treat cells with ML385 and/or a ferroptosis inducer for the desired time.
- · Wash the cells twice with HBSS.
- Incubate the cells with 1-2  $\mu$ M C11-BODIPY 581/591 in culture media for 30 minutes at 37°C.[11]
- Wash the cells twice with HBSS.
- For microscopy: Immediately image the cells using a fluorescence microscope. The oxidized probe will fluoresce green (excitation/emission ~488/510 nm), and the reduced probe will fluoresce red (excitation/emission ~581/591 nm).[12]
- For flow cytometry: Harvest the cells, resuspend them in HBSS, and analyze them on a flow cytometer. Detect the green fluorescence in the FITC channel and the red fluorescence in the PE-Texas Red or a similar channel.[13]



• The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation.

### **Western Blot Analysis**

Objective: To determine the protein expression levels of NRF2 and its downstream targets (e.g., GPX4, SLC7A11).

#### Materials:

- · Cells of interest
- ML385
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-NRF2, anti-GPX4, anti-SLC7A11, anti-β-actin or GAPDH)
- HRP-conjugated secondary antibodies
- ECL chemiluminescence detection reagent
- Imaging system

#### Protocol:

- Treat cells with ML385 for the desired time.
- Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
- Denature 20-30 μg of protein per sample by boiling in Laemmli buffer.



- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Visualize the protein bands using an ECL reagent and an imaging system.
- Quantify band intensities using software like ImageJ and normalize to the loading control (βactin or GAPDH).

# Visualizations Signaling Pathway Diagram





Click to download full resolution via product page

Caption: The NRF2 signaling pathway in the regulation of ferroptosis and the inhibitory action of **ML385**.

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: A typical experimental workflow for investigating the effects of ML385 on ferroptosis.

## **Logical Relationship Diagram**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. glpbio.com [glpbio.com]
- 3. NRF2, a Superstar of Ferroptosis [mdpi.com]
- 4. Ferroptosis regulation through Nrf2 and implications for neurodegenerative diseases -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breakdown of an ironclad defense system: The critical role of NRF2 in mediating ferroptosis PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ML385 promotes ferroptosis and radiotherapy sensitivity by inhibiting the NRF2-SLC7A11 pathway in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. abpbio.com [abpbio.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The NRF2 Inhibitor ML385: A Technical Guide to Its Role in Ferroptosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676655#exploring-the-connection-between-ml385-and-ferroptosis]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com